molecular formula C19H21N3O3 B2894075 2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2310125-93-8

2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2894075
CAS RN: 2310125-93-8
M. Wt: 339.395
InChI Key: WUSODRUDVGCOID-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is a synthetic compound that belongs to the pyrazolopyrazine family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to interact with various molecular targets, such as DNA, RNA, and proteins, suggesting its potential as a multi-targeted agent.
Biochemical and physiological effects:
2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. The compound has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, 2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been found to protect neuronal cells from oxidative stress and neuroinflammation by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be optimized by modifying the reaction conditions. The compound has also been extensively studied for its pharmacological activities, making it a valuable tool for investigating various diseases. However, there are also some limitations to using 2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Additionally, the compound may exhibit off-target effects, and its toxicity and pharmacokinetic properties need to be further investigated.

Future Directions

There are several future directions for the research on 2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one. One direction is to further investigate its mechanism of action and molecular targets, which could provide insights into its potential therapeutic applications. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Additionally, the compound could be further modified to enhance its potency and selectivity for specific diseases. Finally, the potential synergistic effects of 2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one with other drugs or therapies could be explored to maximize its therapeutic benefits.

Synthesis Methods

The synthesis of 2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is a multistep process that involves the reaction of 2-amino-3-cyano-4-(4-ethoxyphenyl)pyrazole with 2-hydroxymethyl oxolane in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The purity and yield of the product can be optimized by modifying the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to exhibit various pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Several studies have investigated its potential as a therapeutic agent for various diseases, including breast cancer, lung cancer, colon cancer, and Alzheimer's disease. The compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the activation of various signaling pathways. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been found to protect neuronal cells from oxidative stress and neuroinflammation, suggesting its potential as a neuroprotective agent.

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-24-15-7-5-14(6-8-15)17-12-18-19(23)21(9-10-22(18)20-17)13-16-4-3-11-25-16/h5-10,12,16H,2-4,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSODRUDVGCOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one

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